{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride
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Overview
Description
{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride is a chemical compound characterized by its unique spirocyclic structure and the presence of both fluorine and sulfonyl chloride functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride typically involves the introduction of difluoromethyl groups into a spirocyclic framework. One common method is the reaction of a spirocyclic precursor with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing agents for specific transformations .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamide derivatives, sulfonate esters, and other functionalized spirocyclic compounds .
Scientific Research Applications
{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylfluoride: Similar structure but with a sulfonyl fluoride group instead of chloride.
{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonamide: Contains a sulfonamide group, offering different reactivity and applications.
Uniqueness
The uniqueness of {6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride lies in its combination of a spirocyclic framework with difluoromethyl and sulfonyl chloride groups, providing distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
(2,2-difluorospiro[3.3]heptan-6-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2O2S/c9-14(12,13)3-6-1-7(2-6)4-8(10,11)5-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNWXMUSALHXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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